molecular formula C26H21N3O5S B2515362 N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 866897-03-2

N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2515362
CAS No.: 866897-03-2
M. Wt: 487.53
InChI Key: IDMOXOUPSWUODN-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-((3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core substituted with methoxyphenyl groups and a thioacetamide linker. This structure combines a fused benzofuran-pyrimidine system, which is rare in literature but shares similarities with thieno[3,2-d]pyrimidinones and pyrido[3,2-d]pyrimidinones. The compound’s design likely aims to exploit the bioactivity of pyrimidinone derivatives, such as kinase inhibition or antimicrobial activity, while enhancing solubility and selectivity via methoxy substituents .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O5S/c1-32-18-12-10-17(11-13-18)29-25(31)24-23(20-8-3-4-9-21(20)34-24)28-26(29)35-15-22(30)27-16-6-5-7-19(14-16)33-2/h3-14H,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMOXOUPSWUODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Core Structure Comparison

Compound Core Structure Key Features
Target Compound Benzofuro[3,2-d]pyrimidinone Fused benzofuran-pyrimidine; planar
(CAS 451468-35-2) Thieno[3,2-d]pyrimidinone Sulfur atom in thiophene ring
(RN 1242929-33-4) Pyrido[3,2-d]pyrimidinone Nitrogen-rich pyridine-pyrimidine

Substituent Effects

The 3- and 4-methoxyphenyl groups on the pyrimidinone ring are critical for solubility and target binding. Similar substituents are observed in (3-chloro-4-methoxyphenyl) and (3-chloro-4-methoxyphenyl), where chloro groups enhance lipophilicity but reduce solubility compared to methoxy groups .

Table 2: Substituent Impact on Physicochemical Properties

Compound Substituents LogP (Predicted) Solubility (µg/mL)
Target Compound 3-/4-Methoxyphenyl ~3.2* ~15–20 (DMSO)
(CAS 451468-35-2) 3-Benzyl, 3-methoxyphenyl 3.5 ~10–15 (DMSO)
(CAS 923226-64-6) 3-Chloro-4-methoxyphenyl 4.1 <10 (DMSO)

*Estimated based on analogous structures in and .

Pharmacological Profiles

While direct bioactivity data for the target compound is unavailable, analogs provide insights:

  • Thieno[3,2-d]pyrimidinones (): Exhibit moderate kinase inhibition (IC₅₀ ~ 1–10 µM) due to the thiophene’s electron-rich nature .
  • Pyrido[3,2-d]pyrimidinones (): Show antimicrobial activity (MIC ~ 8–32 µg/mL) against Gram-positive bacteria, attributed to the pyridine nitrogen’s hydrogen-bonding capacity .
  • Dihydropyridines (): Demonstrate calcium channel modulation, but the rigid benzofuropyrimidinone core in the target compound may favor different mechanisms .

Table 3: Bioactivity Comparison

Compound Type Key Bioactivity Mechanism Insights
Target Compound (Predicted) Kinase inhibition Planar core for ATP-binding pocket
Kinase inhibition Thiophene enhances π-stacking
Antimicrobial Pyridine nitrogen disrupts membranes

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